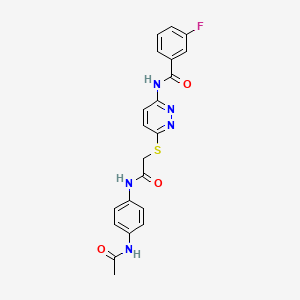

![molecular formula C20H16F3NO4 B2494915 Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate CAS No. 1358124-44-3](/img/structure/B2494915.png)

Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

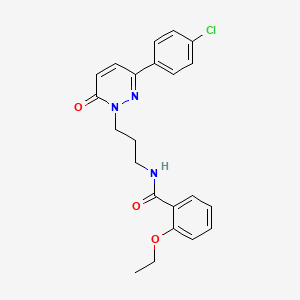

Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate is a compound of interest in the field of organic chemistry due to its structural complexity and potential for various applications. Although specific studies directly addressing this compound were not found, insights can be drawn from related research on quinoline derivatives.

Synthesis Analysis

The synthesis of quinoline derivatives often involves strategies that allow for the introduction of functional groups at specific positions on the quinoline ring. A practical and large-scale synthesis method for related quinoline derivatives utilizes starting materials such as 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester, demonstrating the feasibility of synthesizing complex quinoline derivatives for pharmaceutical applications (Bänziger et al., 2000).

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been extensively studied, with specific focus on the crystal and molecular structures through single crystal X-ray diffraction and spectroscopic data. For instance, studies have detailed the structure of phenyl quinoline-2-carboxylate derivatives, providing insights into their molecular conformations and potential intermolecular interactions (Fazal et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions that modify their structure and properties. For example, the Sonogashira cross-coupling reaction has been used to synthesize 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines, demonstrating the versatility of quinoline compounds in chemical synthesis (Rodrigues et al., 2019).

Physical Properties Analysis

Quinoline derivatives exhibit a range of physical properties, such as strong fluorescence in a wide pH range, which makes them useful as fluorescent labeling agents. The novel fluorophore 6-methoxy-4-quinolone exemplifies the unique physical properties of quinoline derivatives, with strong fluorescence and high stability under various conditions (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as their reactivity and interaction with other molecules, are central to their applications in medicinal chemistry and materials science. Studies on the synthesis and evaluation of quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents highlight the potential therapeutic applications of quinoline derivatives (Jaso et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Quinoline derivatives are synthesized for various applications, including antimicrobial agents. For instance, novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have been synthesized and screened as antimicrobial agents, showing significant activity against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977). This indicates that Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate could have potential applications in developing new antimicrobial agents.

Antituberculosis Agents

The synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents highlights the importance of substituents on the quinoxaline nucleus for antituberculosis activity. Certain derivatives showed good antitubercular activity, including activity in macrophages and against drug-resistant strains of M. tuberculosis (Jaso et al., 2005). This suggests that modifications of the quinoline structure, similar to Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate, could be explored for antituberculosis applications.

Optical and Morphological Studies

Quinoxaline derivatives, including those with trifluoromethyl substitutions, have been studied for their optical properties, absorption, emission, and quantum yield. These studies reveal the potential of these compounds in applications requiring fluorescence or other optical properties (Rajalakshmi & Palanisami, 2020). Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate may also possess unique optical properties suitable for research in fluorescence-based applications.

Cytotoxic Activity

A new quinoline derivative isolated from Streptomyces sp. showed cytotoxicity against human lung adenocarcinoma cell line A549. This highlights the potential of quinoline derivatives in cancer research and the development of novel anticancer agents (Wang et al., 2011). Research on Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate could explore its cytotoxic properties and applicability in oncology.

Mecanismo De Acción

Target of Action

Quinoline derivatives have been known to exhibit c-met inhibition activity . c-Met is a protein that plays a crucial role in embryonic development, organ regeneration, and wound healing .

Mode of Action

Quinoline derivatives are known to interact with their targets through a variety of mechanisms, including the inhibition of key enzymes or receptor antagonism . The trifluoromethyl group often contributes to the bioactivity of the compound by forming strong bonds with the target .

Biochemical Pathways

Given its potential c-met inhibition activity, it may affect pathways related to cell growth, survival, and migration .

Pharmacokinetics

The lipophilic character of similar quinoline compounds suggests they may have good absorption and distribution profiles .

Result of Action

If it acts as a c-met inhibitor, it could potentially inhibit cell growth and migration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, often used in the synthesis of such compounds, is known to be environmentally benign and tolerant to various functional groups . This suggests that the compound might be stable under a variety of conditions.

Direcciones Futuras

With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . This suggests a promising future direction for the development of new agrochemical and pharmaceutical compounds.

Propiedades

IUPAC Name |

methyl 6-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3NO4/c1-26-14-6-7-16-15(9-14)18(10-17(24-16)19(25)27-2)28-11-12-4-3-5-13(8-12)20(21,22)23/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHBHCPHXIRYEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC(=CC=C3)C(F)(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2494832.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2494833.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2494836.png)

![4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2494837.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2494839.png)

![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2494842.png)

![N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2494843.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2494854.png)